molecular formula C18H27ClN2O5 B14518819 Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) CAS No. 63007-70-5

Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L)

Cat. No.: B14518819
CAS No.: 63007-70-5
M. Wt: 386.9 g/mol
InChI Key: LVHPHUGYIYSFTN-ZSCHJXSPSA-N
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Description

Preparation Methods

The synthesis of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) involves several steps. The starting material is typically 3-chloro-4-(cyclopropylmethoxy)benzene, which undergoes a series of reactions to introduce the acetic acid and lysine moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) can be compared with other similar compounds, such as:

    3-Chloro-4-cyclopropylmethoxyphenylacetic acid: This compound lacks the lysine moiety and may have different biological activities.

    2-(3-Chloro-4-cyclopropylmethoxyphenyl)acetic acid: Similar to the above compound but with variations in the acetic acid group.

    ISF 2508: Another related compound with potential therapeutic applications. The uniqueness of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) lies in its specific chemical structure, which imparts distinct properties and applications.

Properties

CAS No.

63007-70-5

Molecular Formula

C18H27ClN2O5

Molecular Weight

386.9 g/mol

IUPAC Name

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C12H13ClO3.C6H14N2O2/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8;7-4-2-1-3-5(8)6(9)10/h3-5,8H,1-2,6-7H2,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

LVHPHUGYIYSFTN-ZSCHJXSPSA-N

Isomeric SMILES

C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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